molecular formula C13H17N5 B8089793 4-((3S,4R)-3-Methyl-1,6-diazaspiro[3.4]octan-6-yl)-7H-pyrrolo[2,3-d]pyrimidine

4-((3S,4R)-3-Methyl-1,6-diazaspiro[3.4]octan-6-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B8089793
M. Wt: 243.31 g/mol
InChI Key: YOZQNFQINJKCQC-ZANVPECISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3S,4R)-3-Methyl-1,6-diazaspiro[3.4]octan-6-yl)-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C13H17N5 and its molecular weight is 243.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((3S,4R)-3-Methyl-1,6-diazaspiro[3.4]octan-6-yl)-7H-pyrrolo[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3S,4R)-3-Methyl-1,6-diazaspiro[3.4]octan-6-yl)-7H-pyrrolo[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antitumor Agents : A study designed and synthesized novel compounds, including derivatives of pyrrolo[2,3-d]pyrimidine, as antitumor agents. These compounds showed potent inhibitory activity against human dihydrofolate reductase (DHFR) and human thymidylate synthase (TS), making them promising for cancer treatment. One compound, in particular, exhibited significant inhibitory activity against several human tumor cell lines in culture (Gangjee et al., 2005).

  • Inflammation and Pain Treatment : Another study focused on novel pyrrolo[2,3-d]pyrimidine derivatives as ASK1 inhibitors for the treatment of inflammation and pain. These compounds have broad potential utility, with indications such as osteoarthritis and neuropathic pain (Norman, 2012).

  • JAK1-Selective Inhibition : A different study identified a compound based on the pyrrolo[2,3-d]pyrimidine scaffold as a JAK1 selective inhibitor. This compound exhibited promising selectivity and efficacy in in vitro and in vivo studies, suggesting potential applications in treating autoimmune and inflammatory disorders (Chough et al., 2018).

  • Antibacterial Agents : Another research focused on the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives, exploring their potential as antibacterial agents (Dave & Shah, 2002).

  • Synthesis for Pharmaceutical Applications : One study presented an efficient synthesis method for a pyrrolo[2,3-d]pyrimidine derivative, demonstrating its large-scale synthesis potential for pharmaceutical applications (Fischer & Misun, 2001).

properties

IUPAC Name

4-[(3S,4R)-3-methyl-1,7-diazaspiro[3.4]octan-7-yl]-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5/c1-9-6-17-13(9)3-5-18(7-13)12-10-2-4-14-11(10)15-8-16-12/h2,4,8-9,17H,3,5-7H2,1H3,(H,14,15,16)/t9-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZQNFQINJKCQC-ZANVPECISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC12CCN(C2)C3=NC=NC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@]12CCN(C2)C3=NC=NC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3S,4R)-3-Methyl-1,6-diazaspiro[3.4]octan-6-yl)-7H-pyrrolo[2,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((3S,4R)-3-Methyl-1,6-diazaspiro[3.4]octan-6-yl)-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
4-((3S,4R)-3-Methyl-1,6-diazaspiro[3.4]octan-6-yl)-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
4-((3S,4R)-3-Methyl-1,6-diazaspiro[3.4]octan-6-yl)-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
4-((3S,4R)-3-Methyl-1,6-diazaspiro[3.4]octan-6-yl)-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
4-((3S,4R)-3-Methyl-1,6-diazaspiro[3.4]octan-6-yl)-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
4-((3S,4R)-3-Methyl-1,6-diazaspiro[3.4]octan-6-yl)-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.